molecular formula C9H11N3OS B2721743 3-[(1Z)-(methoxyimino)methyl]-1-phenylthiourea CAS No. 338976-99-1

3-[(1Z)-(methoxyimino)methyl]-1-phenylthiourea

Cat. No. B2721743
M. Wt: 209.27
InChI Key: QWILRKHURRJTHW-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound’s systematic name is usually given by IUPAC nomenclature. The molecular formula represents the number and type of atoms in a single molecule of the compound, while the structural formula shows the arrangement of those atoms .


Synthesis Analysis

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Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, and X-ray crystallography to determine the physical structure of the molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity .

Scientific Research Applications

Non-enzymatic Reduction and Pharmaceutical Potential

One study explored the non-enzymatic reduction of a 1,2,4-thiadiazolium derivative to the corresponding imidoylthiourea, using biologically relevant reducing agents. This reaction demonstrates the potential of thiadiazolium derivatives, including those related to 3-[(1Z)-(methoxyimino)methyl]-1-phenylthiourea, in pharmaceutical applications due to their interaction with biological reducing agents (Zhang et al., 2008).

Synthesis of Heterocycles

Another research focus involves using related methoxyimino and thiourea compounds as synthons for regiospecific synthesis of heterocyclic compounds. These methods are crucial for developing novel pharmaceuticals and agrochemicals by creating diverse heterocyclic structures with potential biological activities (Mahata et al., 2003).

Corrosion Inhibition

Phenylthiourea derivatives, including those structurally related to 3-[(1Z)-(methoxyimino)methyl]-1-phenylthiourea, have been evaluated as corrosion inhibitors for carbon steel in acidic solutions. These compounds show promise in protecting industrial materials against corrosion, underscoring their significance in materials science and engineering (Fouda & Hussein, 2012).

Antioxidant, Antidiabetic, and Neuroprotective Properties

Research on N-substituted tetrahydropyrimidines based on phenylthiourea highlighted their inhibitory action against enzymes related to neurodegenerative diseases, diabetes, and oxidative stress. These findings suggest the potential of 3-[(1Z)-(methoxyimino)methyl]-1-phenylthiourea related compounds in developing treatments for these conditions (Maharramova et al., 2018).

Synthesis of Urea and Thiourea Derivatives

The synthesis and evaluation of urea and thiourea derivatives for their biological activities, including antiparkinsonian effects, have been reported. These studies provide a basis for further exploration of 3-[(1Z)-(methoxyimino)methyl]-1-phenylthiourea and related compounds in medical research (Azam et al., 2009).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(1E)-1-[(methoxyamino)methylidene]-3-phenylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c1-13-11-7-10-9(14)12-8-5-3-2-4-6-8/h2-7H,1H3,(H2,10,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWILRKHURRJTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC=NC(=S)NC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CON/C=N/C(=S)NC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1Z)-(methoxyimino)methyl]-1-phenylthiourea

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